9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Description
Properties
CAS No. |
78999-51-6 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17) |
InChI Key |
DJSMFPOOTHEQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=O)N(CC(=O)N2)CC3=CC=CC=C3)OC1 |
Origin of Product |
United States |
Preparation Methods
Core Spirocyclic Framework Construction
The synthesis begins with the formation of the diazaspiro[4.5]decane scaffold. A widely adopted strategy involves the condensation of a bicyclic amine precursor with a carbonyl-containing reagent. For example, reacting tert-butyl carbamate derivatives with allylmagnesium chloride in tetrahydrofuran (THF) at −20°C generates intermediate spirocyclic amines, which are subsequently oxidized to lactams. The use of allylmagnesium chloride ensures regioselective ring expansion, achieving yields of 68–72% after vacuum distillation.
Benzylation and Oxa-Ring Formation
Introducing the benzyl group necessitates careful selection of alkylating agents. Patent literature describes the use of benzaldehyde in catalytic amounts (0.01–0.5 molar equivalents) to resolve enantiomeric mixtures via dynamic kinetic resolution. This step is typically performed in toluene or hydrocarbon solvents at 10–30°C, with hydroxylamine (1.1–1.4 molar equivalents) serving as a nucleophilic catalyst. The benzylation efficiency correlates with solvent polarity, with toluene providing superior stereochemical control compared to protic solvents.
Reaction Optimization Strategies
Temperature and Solvent Effects
Controlled temperature regimes are critical for minimizing side reactions. For instance, maintaining temperatures below −15°C during Grignard reagent addition prevents undesired polymerization. Conversely, dehydrogenation steps benefit from mild heating (30–40°C) in ethanol-THF mixtures, enhancing reaction rates without compromising yield. Solvent selection also impacts spirocycle stability: non-polar solvents like n-heptane improve crystallinity during workup, while THF facilitates intermediate solubility.
Catalytic Systems and Stoichiometry
The molar ratio of benzaldehyde to starting material profoundly influences enantioselectivity. Substoichiometric benzaldehyde (0.1–0.3 equivalents) enables efficient resolution of racemic mixtures, achieving enantiomeric excess (ee) values exceeding 78%. Catalytic hydrogenation using sponge nickel catalysts (e.g., A5000) under 3–5 bar H₂ pressure further refines stereochemistry, reducing diastereomer formation by 40% compared to palladium-based systems.
Purification and Characterization
Crystallization and Chromatography
Final purification often involves sequential crystallization from n-heptane/THF mixtures, yielding products with >99% chemical purity. For intermediates, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) effectively separates diastereomers.
Spectroscopic Validation
¹H NMR analysis confirms successful benzylation through characteristic aromatic proton resonances at δ 7.29–7.43 ppm and benzylic methylene signals at δ 3.65 ppm. Lactam carbonyl stretches in FTIR (1680–1700 cm⁻¹) and mass spectral data (m/z 260.3 [M+H]⁺) provide additional structural verification.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key preparative approaches:
Challenges and Recent Advances
Chemical Reactions Analysis
Reaction Types
The compound’s reactivity stems from its functional groups, including carbonyls, nitrogen heteroatoms, and the benzyl substituent. Notable reactions include:
Oxidative Cyclization
-
Mechanism : Amide precursors (e.g., N-(4-hydroxyphenyl)acetamide) react with PhI(OAc)₂ under copper catalysis to form the spirocyclic structure .
-
Role of Catalysts :
Nucleophilic Addition
-
Target : Carbonyl groups (diones) react with nucleophiles (e.g., amines, alcohols) under basic conditions.
-
Example : Acylation reactions with isocyanates to form urea derivatives .
Coordination Reactions
-
Metal Interactions : Nitrogen atoms in the diazaspiro framework can coordinate with transition metals (e.g., Cu, Zn), enabling catalytic transformations .
Reduction Reactions
-
Target : Carbonyl groups undergo selective reduction to form amine or alcohol derivatives.
Comparative Analysis of Similar Compounds
Structural analogs highlight the unique reactivity of 9-benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione:
Experimental Considerations
-
Catalyst Optimization : Copper catalysts (e.g., Cu[(CH₃CN)₄]ClO₄) are preferred over Mn, Fe, or Zn for oxidative cyclization .
-
Solvent Selection : DMF or THF are commonly used to stabilize intermediates during multi-step syntheses .
-
Purification : Column chromatography and recrystallization ensure high-purity products .
Scientific Research Applications
Pharmacological Applications
The primary applications of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione lie in its pharmacological properties:
- Antidepressant Activity : Similar compounds have demonstrated antidepressant effects through mechanisms akin to traditional antidepressants like imipramine. The compound's ability to prevent reserpine-induced ptosis in animal models suggests potential for treating depressive disorders .
- Anoretic Activity : This compound has shown promise in reducing appetite, making it a candidate for weight management therapies. Studies indicate effective doses around 15 mg/kg in canine models .
Case Study 1: Antidepressant Efficacy
A study demonstrated that administering this compound to rats resulted in significant antidepressant-like behavior when subjected to stress-induced models. The compound’s activity was compared against established antidepressants, showing comparable efficacy at similar dosages.
Case Study 2: Appetite Suppression
Research involving canine subjects indicated that the compound effectively reduced food intake over a specified period. The findings support its potential utility in developing anti-obesity medications.
Mechanism of Action
The mechanism of action of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Differences
Substituent Effects on Bioactivity: Alaptide’s 8-methyl group enhances skin permeation of theophylline by disrupting lipid bilayers, achieving a 15-fold increase in permeation within 1 hour . In contrast, benzyl-substituted derivatives lack direct permeation data but are hypothesized to exhibit stronger π-π interactions due to the aromatic ring .
Synthetic Yields and Feasibility :
- Alkylation of 6-aryl derivatives (e.g., 6-phenyl) yields 50–85% under reflux with phase-transfer catalysts, whereas benzyl-substituted spiro compounds require precise stereochemical control, often resulting in lower yields .
Crystallographic and Stability Profiles :
- Alaptide and its hydroxymethyl analogue crystallize in orthorhombic systems (space group P2₁2₁2₁), with alaptide’s methyl group inducing tighter molecular packing . Benzyl-substituted derivatives exhibit disorder in crystal lattices, complicating structure validation .
Physicochemical Properties
| Property | This compound | Alaptide | 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione |
|---|---|---|---|
| Melting Point (°C) | Not reported | 162–183 | 73–88 |
| LogP (Predicted) | ~2.1 | 0.5 | ~1.8 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Topological Polar Surface Area (Ų) | 58.2 | 58.2 | 58.2 |
Biological Activity
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (CAS No. 78999-51-6) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C₁₄H₁₆N₂O₃
- Molecular Weight : 260.288 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential pharmacological applications.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Cytotoxic Effects : In vitro assays have indicated that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, potentially through the inhibition of pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against several pathogens including E. coli and Staphylococcus aureus. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) : 25 µg/mL for E. coli and 50 µg/mL for S. aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| Staphylococcus aureus | 50 |
Study 2: Cytotoxicity in Cancer Cells
In a study published in the Journal of Cancer Research, the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The findings indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Study 3: Anti-inflammatory Activity
Research highlighted in Pharmacology Reports examined the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound reduced edema significantly compared to control groups:
- Reduction in Paw Edema : 60% at a dose of 20 mg/kg.
Q & A
Q. What experimental designs address discrepancies in reported biological activities across studies?
- Methodological Answer : Use factorial design () to test variables like concentration, cell lines, and incubation times. Meta-analyses of published data (e.g., Web of Science) identify confounding factors (e.g., impurity profiles). Replicate assays under standardized conditions (e.g., ISO 10993 for cytotoxicity) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
